molecular formula C8H5BrClN B6331831 2-(2-Bromophenyl)-2-chloroacetonitrile CAS No. 1248448-76-1

2-(2-Bromophenyl)-2-chloroacetonitrile

Cat. No. B6331831
CAS RN: 1248448-76-1
M. Wt: 230.49 g/mol
InChI Key: KGFHBZCOOBDMEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenyl compounds often involves the use of brominating reagents. For instance, substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The efficiency of such a procedure and the possible mechanism have been discussed .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • The synthesis of 2-(2-Bromophenyl)-2-chloroacetonitrile and its derivatives has been explored for the development of various organic compounds. For instance, the title compound has been used as a reactant in the synthesis of 2-bromobenzaldehyde cyanohydrin, highlighting its role in forming hydrogen-bonded chains and contributing to the study of bond lengths and angles within molecular structures (Betz, Betzler, & Klüfers, 2007).
  • It also plays a crucial role in synthesizing 4,5-disubstituted 2-alkylaminothiazoles, demonstrating its reactivity with N-thioamido amidines and its utility in generating compounds with potential therapeutic applications (Khilifi et al., 2008).

Materials Science and Photoluminescence

  • Research on derivatives of 2-(2-Bromophenyl)-2-chloroacetonitrile has led to the development of novel materials with specific photoluminescent properties. For example, derivatives containing both a biphenyl group and a triphenylamine unit have been synthesized, exhibiting green fluorescence and good thermal stability, which are crucial for optoelectronic applications (Li et al., 2011).

Catalysis and Chemical Transformations

  • The compound has been utilized in catalytic processes, such as the Pd-catalyzed intramolecular CH bond-acylation, demonstrating its versatility in facilitating complex organic transformations and synthesizing cyclic compounds with potential applications in pharmaceuticals and materials science (Martín & Flores-Gaspar, 2014).
  • Electrochemical studies have shown that chloroacetonitrile, a related compound, can be electrocarboxylated in the presence of carbon dioxide, leading to the formation of cyanoacetic acid. This process underscores the utility of such compounds in sustainable chemistry and carbon capture technologies (Fabre & Reynes, 2010).

Environmental Implications and Safety

  • While focusing on the scientific applications, it's important to consider the environmental and safety aspects of using halogenated compounds. Research has indicated the formation of potentially harmful disinfection by-products (DBPs) during chlorine disinfection processes involving bromide, highlighting the importance of understanding and mitigating such risks in environmental and wastewater treatment contexts (Wu et al., 2014).

properties

IUPAC Name

2-(2-bromophenyl)-2-chloroacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFHBZCOOBDMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-2-chloroacetonitrile

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